

# Spectroscopic Data of 4-Hydroxymethylthiazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxymethylthiazole

Cat. No.: B1350391

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxymethylthiazole** (CAS No: 35265-04-4), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

## Spectroscopic Data Summary

While comprehensive, experimentally verified spectroscopic data for **4-Hydroxymethylthiazole** is not readily available in publicly accessible databases, the following tables present predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. These values serve as a reliable reference for the characterization of **4-Hydroxymethylthiazole**.

## **<sup>1</sup>H NMR (Proton NMR) Data (Predicted)**

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~8.75	d	1H	H-2 (Thiazole)
~7.20	d	1H	H-5 (Thiazole)
~4.80	s	2H	-CH <sub>2</sub> -OH
~2.50 (broad)	s	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on concentration, temperature, and solvent.

## <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~155.0	C-2 (Thiazole)
~150.0	C-4 (Thiazole)
~115.0	C-5 (Thiazole)
~60.0	-CH <sub>2</sub> -OH

## IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad, Strong	O-H stretch (alcohol)
3120 - 3080	Medium	C-H stretch (aromatic)
~1580, ~1470, ~1380	Medium-Weak	C=C, C=N stretching (thiazole ring)
1050 - 1000	Strong	C-O stretch (primary alcohol)

## MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
115	High	[M] <sup>+</sup> (Molecular Ion)
114	Moderate	[M-H] <sup>+</sup>
86	Moderate	[M-CHO] <sup>+</sup> or [M-H-CO] <sup>+</sup>
85	High	[M-CH <sub>2</sub> O] <sup>+</sup>
58	Moderate	[C <sub>2</sub> H <sub>2</sub> NS] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as **4-Hydroxymethylthiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Weighing: Accurately weigh approximately 5-20 mg of the solid **4-Hydroxymethylthiazole** sample.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.<sup>[1]</sup> The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.

- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment.
  - Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: Approximately 2-4 seconds.
- Data Processing:
  - Apply Fourier transformation to the Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Perform baseline correction.
  - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  - Integrate the peaks to determine the relative number of protons.
- Instrument Setup: Use the same sample prepared for  $^1\text{H}$  NMR.
- Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[2\]](#)
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Data Processing:

- Apply Fourier transformation, phasing, and baseline correction as with  $^1\text{H}$  NMR.
- Calibrate the spectrum using the solvent signal (e.g., the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample and KBr Preparation: Gently grind 1-2 mg of the solid **4-Hydroxymethylthiazole** sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.[3]
- Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[4]
- Background Spectrum: Record a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[5]
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

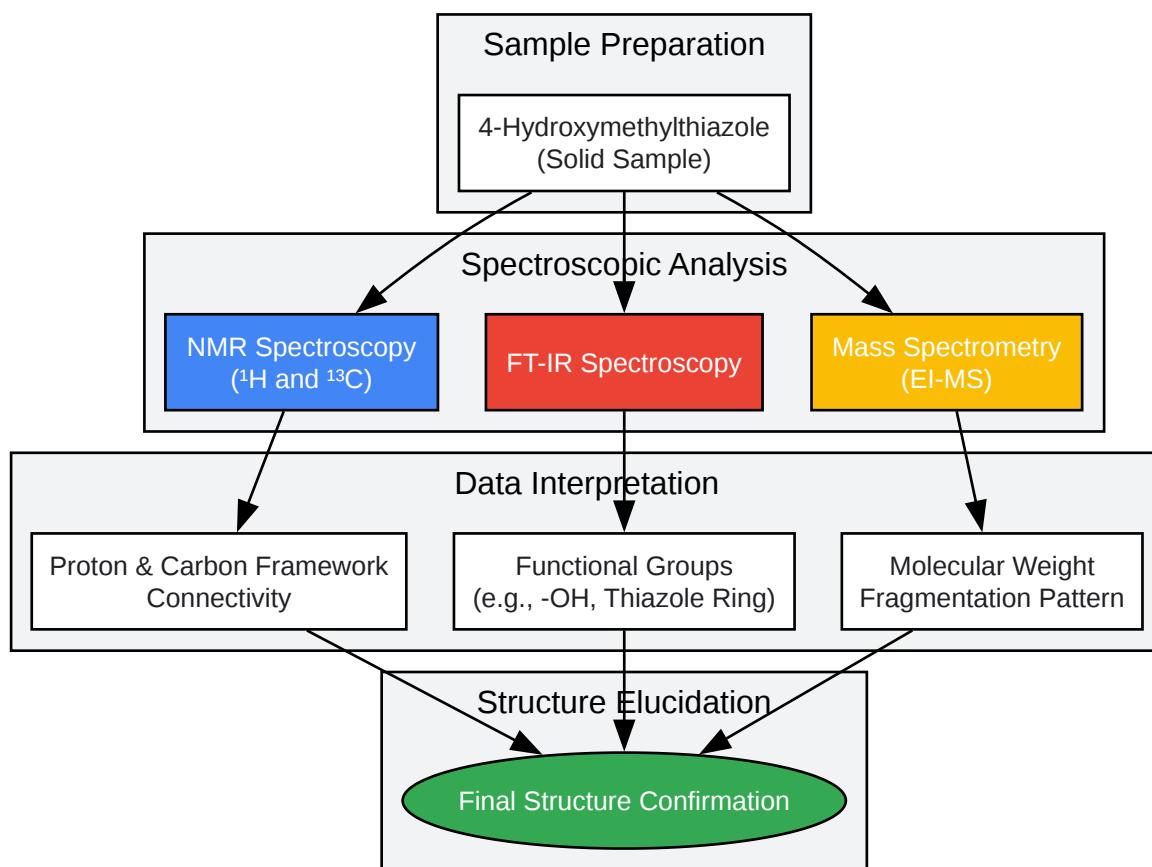
## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source, typically via a direct insertion probe.
- Vaporization: Gently heat the probe to vaporize the sample into the gas phase within the ion source.[6]
- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.[6]
- Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $\text{m/z}$ ).[7]
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ) and analyze the fragmentation pattern to gain structural information.<sup>[8]</sup>

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **4-Hydroxymethylthiazole** using the spectroscopic techniques described.



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### Workflow for Spectroscopic Analysis

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